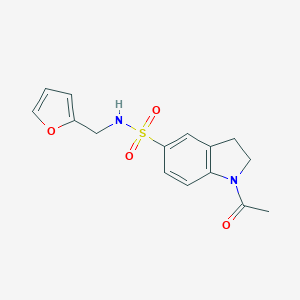
1-(4-Methoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester, also known as MMPIP, is a chemical compound that has gained attention in scientific research due to its potential as a selective antagonist for the metabotropic glutamate receptor subtype 7 (mGluR7). This receptor is involved in the regulation of neurotransmitter release and has been implicated in various neurological and psychiatric disorders, making MMPIP a promising candidate for therapeutic development.
作用机制
The mechanism of action of 1-(4-Methoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester involves its selective antagonism of mGluR7, which is involved in the regulation of neurotransmitter release in the brain. By blocking the activity of this receptor, this compound may modulate glutamate release and exert therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in animal models, including reducing anxiety-like behavior, enhancing cognitive function, and modulating the activity of various neurotransmitter systems in the brain. These effects have been linked to the selective antagonism of mGluR7 by this compound.
实验室实验的优点和局限性
One advantage of 1-(4-Methoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester for lab experiments is its selectivity for mGluR7, which allows for more precise modulation of glutamate release in the brain. However, one limitation is that this compound may have off-target effects on other glutamate receptors, which may complicate interpretation of results.
未来方向
There are several future directions for research on 1-(4-Methoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester, including:
1. Further exploration of its therapeutic potential in various neurological and psychiatric disorders, particularly anxiety and depression.
2. Investigation of its potential as a tool for studying the role of mGluR7 in neurotransmitter release and brain function.
3. Development of more selective and potent analogs of this compound for therapeutic and research applications.
4. Examination of the potential for this compound to modulate other neurotransmitter systems in the brain, such as dopamine and serotonin.
5. Investigation of the safety and tolerability of this compound in humans, with the goal of advancing it towards clinical development.
合成方法
The synthesis of 1-(4-Methoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester involves several steps, including the reaction of 4-methoxyphenylacetic acid with oxalyl chloride to form the corresponding acid chloride, which is then reacted with 5-methylisoxazole-3-carboxylic acid to form the corresponding amide. This amide is then treated with methyl chloroformate to form the methyl ester, which is further reacted with pyrrolidine-3-carboxylic acid to yield this compound.
科学研究应用
1-(4-Methoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester has been studied extensively for its potential as a therapeutic agent for various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction. It has been shown to have selective antagonistic activity against mGluR7, which is involved in the regulation of glutamate release in the brain. This activity has been linked to the potential therapeutic effects of this compound, particularly in the treatment of anxiety and depression.
属性
分子式 |
C18H19N3O6 |
|---|---|
分子量 |
373.4 g/mol |
IUPAC 名称 |
[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C18H19N3O6/c1-11-7-15(20-27-11)19-16(22)10-26-18(24)12-8-17(23)21(9-12)13-3-5-14(25-2)6-4-13/h3-7,12H,8-10H2,1-2H3,(H,19,20,22) |
InChI 键 |
WPHVPQGMUQRTAT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC |
规范 SMILES |
CC1=CC(=NO1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-acetylphenyl)-2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide](/img/structure/B271028.png)




![2-(2,4-dichlorophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271038.png)
![2-oxo-2-phenylethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271039.png)
![2-(4-methylphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271041.png)
![2-oxo-2-(thiophen-2-yl)ethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271043.png)
![1-(4-Methylphenyl)-2-[(4-methylphenyl)sulfonyl]-4-(3-thienyl)-1,4-butanedione](/img/structure/B271044.png)
![6-bromo-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271045.png)
![6-bromo-2-oxo-N-[4-(pyridin-4-ylmethyl)phenyl]hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271046.png)
![N-(dibenzo[b,d]furan-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271051.png)
![N-dibenzo[b,d]furan-3-yl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271052.png)